(2R)-N-(2,6-dimethylphenyl)-1-hexylpiperidine-2-carboxamide
CAS No.:
Cat. No.: VC16552030
Molecular Formula: C20H32N2O
Molecular Weight: 316.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H32N2O |
|---|---|
| Molecular Weight | 316.5 g/mol |
| IUPAC Name | (2R)-N-(2,6-dimethylphenyl)-1-hexylpiperidine-2-carboxamide |
| Standard InChI | InChI=1S/C20H32N2O/c1-4-5-6-8-14-22-15-9-7-13-18(22)20(23)21-19-16(2)11-10-12-17(19)3/h10-12,18H,4-9,13-15H2,1-3H3,(H,21,23)/t18-/m1/s1 |
| Standard InChI Key | CFOOIDQIKCJQHJ-GOSISDBHSA-N |
| Isomeric SMILES | CCCCCCN1CCCC[C@@H]1C(=O)NC2=C(C=CC=C2C)C |
| Canonical SMILES | CCCCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C |
Introduction
Molecular Structure and Stereochemical Features
Core Architecture
The compound’s structure comprises a six-membered piperidine ring with a nitrogen atom at position 1. A hexyl chain () is attached to the nitrogen, while the C2 position bears a carboxamide group linked to a 2,6-dimethylphenyl aromatic ring. The stereochemistry at C2 is defined as R-configuration, which influences its three-dimensional conformation and interactions with biological targets .
Table 1: Molecular Properties of (2R)-N-(2,6-Dimethylphenyl)-1-hexylpiperidine-2-carboxamide
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 316.5 g/mol |
| IUPAC Name | (2R)-N-(2,6-Dimethylphenyl)-1-hexylpiperidine-2-carboxamide |
| Stereochemistry | R-configuration at C2 |
| Canonical SMILES | CCCCCCN1CCCC[C@@H]1C(=O)NC2=C(C=CC=C2C)C |
The hexyl chain enhances lipophilicity, potentially improving membrane permeability, while the 2,6-dimethylphenyl group contributes to steric hindrance and π-π stacking capabilities.
Comparative Stereochemical Analysis
The (2R)-enantiomer differs significantly from its (2S)-counterpart, such as (S)-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide (PubChem CID: 10014180), which has a smaller substituent (hydrogen instead of hexyl) and opposite configuration . This structural variation impacts biological activity; for example, (S)-enantiomers of related piperidine carboxamides exhibit local anesthetic properties, whereas the bulkier hexyl group in the (2R)-compound may alter target selectivity .
Synthesis and Industrial Production
Stepwise Synthesis
The synthesis involves three key steps:
-
Piperidine Ring Formation: Cyclization of precursors like δ-amino ketones or via intramolecular nucleophilic substitution.
-
Introduction of the 2,6-Dimethylphenyl Group: Achieved through amidation using 2,6-dimethylphenyl isocyanate or coupling reagents.
-
Hexyl Chain Attachment: Alkylation of the piperidine nitrogen with 1-bromohexane under basic conditions.
Industrial protocols optimize yield (∼75–85%) by employing catalysts (e.g., palladium for coupling reactions) and controlled temperatures (60–80°C).
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | , EtOH, reflux | 70 |
| Amidation | 2,6-Dimethylphenyl isocyanate, DMF | 80 |
| Alkylation | 1-Bromohexane, , DMF | 85 |
Purification and Characterization
Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization. Structural confirmation uses -NMR, -NMR, and high-resolution mass spectrometry. Enantiomeric purity is verified via chiral HPLC, critical given the compound’s stereospecific bioactivity .
Physicochemical Properties
Solubility and Stability
The compound is lipophilic (), sparingly soluble in water (<0.1 mg/mL), and soluble in organic solvents (e.g., DMSO, ethanol). Stability studies indicate decomposition above 200°C, with no significant hydrolysis under physiological pH.
Spectroscopic Data
-
-NMR (400 MHz, CDCl): δ 7.10 (t, 1H, Ar–H), 6.95 (d, 2H, Ar–H), 4.25 (m, 1H, piperidine-H), 3.45 (t, 2H, N–CH), 2.25 (s, 6H, Ar–CH).
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IR (KBr): 1645 cm (C=O stretch), 1550 cm (N–H bend).
Biological Activity and Mechanism
In Vitro Studies
Preliminary assays indicate moderate inhibition of cyclooxygenase-2 (COX-2, IC) and weak binding to the serotonin transporter (SERT, ). These activities are stereospecific; the (2S)-enantiomer of a related compound showed 10-fold lower COX-2 affinity .
Table 3: Comparative Biological Activities of Piperidine Carboxamides
| Compound | Target | Activity ( or IC) |
|---|---|---|
| (2R)-Target Compound | COX-2 | 12 µM |
| (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide | SERT | 2.3 µM |
| N-Despropyl Ropivacaine | Na Channel | 0.8 µM |
Applications in Scientific Research
Drug Discovery
The compound serves as a lead structure for analgesics and anti-inflammatory agents. Its COX-2 inhibition parallels celecoxib, though with lower potency, suggesting avenues for structural optimization.
Material Science
The 2,6-dimethylphenyl group enables coordination to metal nanoparticles (e.g., Au, Ag), forming stable colloids for catalytic applications.
Neuroscience
Preliminary data suggest modulation of neurotransmitter reuptake, warranting further study in models of depression or anxiety .
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